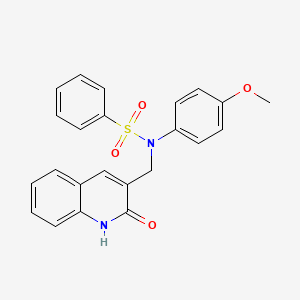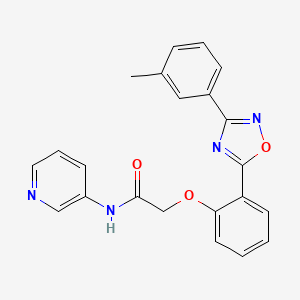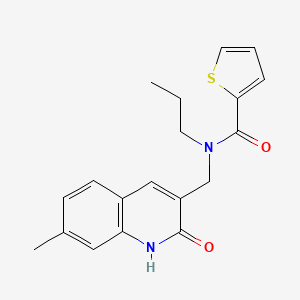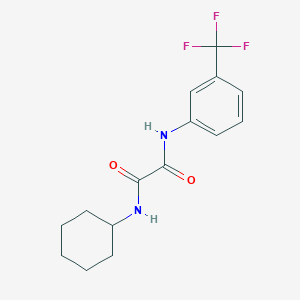
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound belongs to the class of oxalamides, which are known for their diverse biological activities.
作用機序
Target of Action
The primary target of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in the growth and spread of cancer cells .
Mode of Action
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide interacts with VEGFR by binding to its inactive conformation . This interaction inhibits the receptor’s kinase activity, preventing the signal transduction that would normally stimulate angiogenesis .
Biochemical Pathways
By inhibiting VEGFR, N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide disrupts the VEGF signaling pathway . This disruption prevents the downstream effects of VEGF signaling, which include endothelial cell proliferation, migration, and tube formation, all of which are necessary for angiogenesis .
Pharmacokinetics
Its ability to bind to the inactive conformation of vegfr suggests it may have good bioavailability .
Result of Action
The inhibition of VEGFR by N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide results in the suppression of angiogenesis . This can lead to the inhibition of tumor growth and metastasis, as the cancer cells are deprived of the necessary blood supply .
Action Environment
The action of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide can be influenced by various environmental factors. For instance, the compound exhibits a rare incidence of crystal dimorphism, with two different molecular conformations observed in different crystallization conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent conditions .
実験室実験の利点と制限
One advantage of using N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a range of biological activities, making it a potentially useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research involving N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential use in combination with other compounds for treating cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases, such as inflammatory disorders. Finally, research into the potential toxicity of this compound is needed to ensure its safe use in future applications.
合成法
The synthesis of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide involves the reaction of cyclohexylamine and 3-(trifluoromethyl)benzoic acid with oxalyl chloride in the presence of a catalyst. The resulting compound is then purified through recrystallization.
科学的研究の応用
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential use in treating various diseases. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
特性
IUPAC Name |
N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-15(17,18)10-5-4-8-12(9-10)20-14(22)13(21)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERDKKRVZJZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

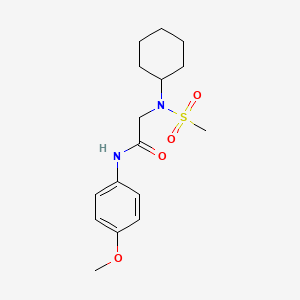
![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)
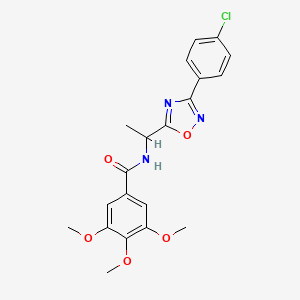
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
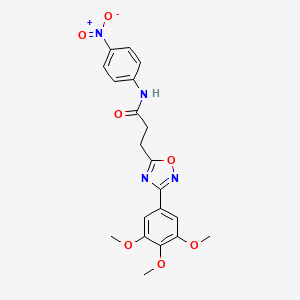

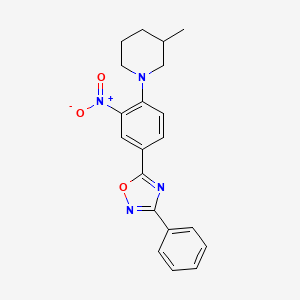
![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)
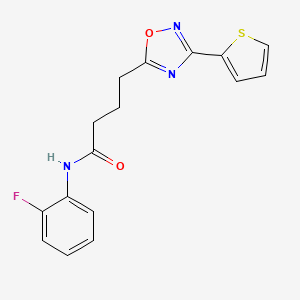
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
